Methyl 4-bromo-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C₉H₉BrO₃. It is classified as a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the aromatic benzene ring. This compound is recognized for its role in organic synthesis and various applications in scientific research, particularly in the fields of chemistry and biology .
Research indicates that methyl 4-bromo-3-hydroxy-2-methylbenzoate exhibits potential biological activity. It has been investigated for its role in enzyme inhibition and protein-ligand interactions, suggesting possible applications in pharmacology. Its structural features may contribute to its interactions with biological targets, making it a candidate for further studies in medicinal chemistry .
The synthesis of methyl 4-bromo-3-hydroxy-2-methylbenzoate can be achieved through various methods:
Industrial production often involves large-scale reactions with subsequent purification steps such as recrystallization to ensure high purity of the final product .
Methyl 4-bromo-3-hydroxy-2-methylbenzoate serves several important roles:
Studies on methyl 4-bromo-3-hydroxy-2-methylbenzoate have focused on its interactions with various biological systems. It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, its ability to interact with proteins makes it a valuable compound for understanding biochemical pathways and potential therapeutic applications .
Several compounds share structural similarities with methyl 4-bromo-3-hydroxy-2-methylbenzoate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 4-bromo-3-hydroxybenzoate | 1149388-19-1 | 0.90 |
Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | 0.90 |
Methyl 6-bromo-3-methoxy-2-methylbenzoate | 55289-16-2 | 0.89 |
Methyl 4-bromo-3-methoxybenzoate | 17100-63-9 | 0.89 |
Methyl 5-bromo-4-methoxy-2-methylbenzoate | 1131587-94-4 | 0.87 |
Methyl 4-bromo-3-hydroxy-2-methylbenzoate is distinguished by the specific positioning of its functional groups, which significantly influences its reactivity and interactions within both chemical and biological systems. This positional specificity enhances its utility as an intermediate for synthesizing more complex molecules and contributes to its unique biological properties compared to similar compounds .